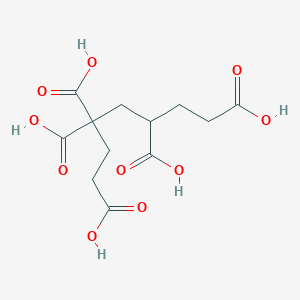
Heptane-1,3,3,5,7-pentacarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-1,3,3,5,7-pentacarboxylic acid is an organic compound with the molecular formula C₁₂H₁₆O₁₀ It is a derivative of heptane, characterized by the presence of five carboxylic acid groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,3,3,5,7-pentacarboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions often require controlled temperatures and acidic or basic environments to facilitate the formation of the carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can be used to accelerate the oxidation reactions. Additionally, continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: Heptane-1,3,3,5,7-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.
Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acyl chlorides, followed by nucleophiles like amines or alcohols.
Major Products:
Oxidation: Higher oxidized carboxylic acids or ketones.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Esters, amides, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Heptane-1,3,3,5,7-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of heptane-1,3,3,5,7-pentacarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds, ionic interactions, and covalent bonds with various biomolecules, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparación Con Compuestos Similares
Heptane-1,3,3,5,7-pentacarboxylic acid can be compared with other polycarboxylic acids, such as:
Hexane-1,2,3,4,5,6-hexacarboxylic acid: Similar in having multiple carboxylic acid groups but differs in the number and position of these groups.
Pentane-1,2,3,4,5-pentacarboxylic acid: Another polycarboxylic acid with fewer carboxylic acid groups.
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: A cyclic analogue with six carboxylic acid groups.
The uniqueness of this compound lies in its specific arrangement of carboxylic acid groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Propiedades
Número CAS |
184593-10-0 |
|---|---|
Fórmula molecular |
C12H16O10 |
Peso molecular |
320.25 g/mol |
Nombre IUPAC |
heptane-1,3,3,5,7-pentacarboxylic acid |
InChI |
InChI=1S/C12H16O10/c13-7(14)2-1-6(9(17)18)5-12(10(19)20,11(21)22)4-3-8(15)16/h6H,1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
DPFIIPSLGUDXPZ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CC(CCC(=O)O)(C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


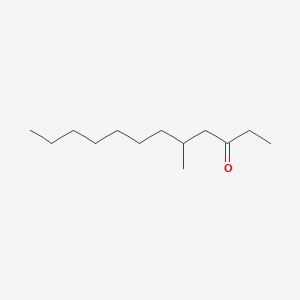

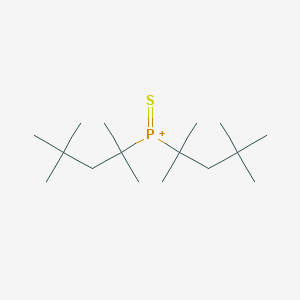
![N-Methyl-N-{2-[(oxiran-2-yl)methoxy]ethyl}nitramide](/img/structure/B12552510.png)
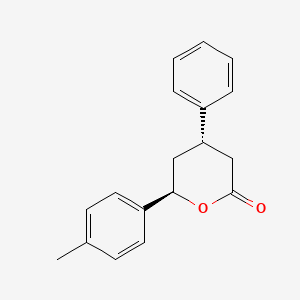
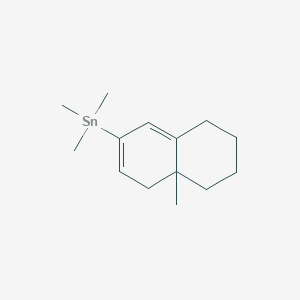
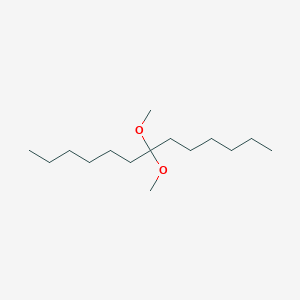
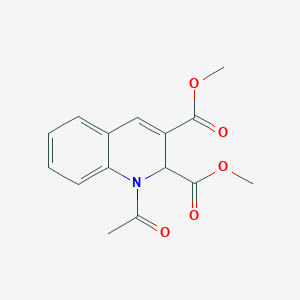

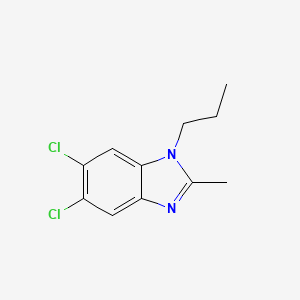
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
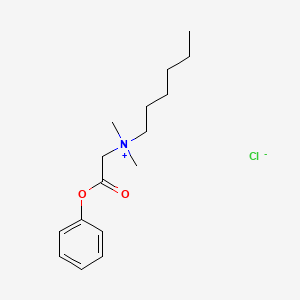

![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
